Home > Products > Screening Compounds P61293 > 1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea - 55807-76-6

1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea

Catalog Number: EVT-5048509
CAS Number: 55807-76-6
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(tert-butyl)isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description:

AC220 is a highly potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [] It exhibits promising activity against AML (acute myeloid leukemia) cells, surpassing the limitations of earlier FLT3 inhibitors in terms of potency, pharmacokinetics, and tolerability. [] AC220 has demonstrated a desirable safety and pharmacokinetic profile in humans and is currently in phase II clinical trials. []

AC220 shares the core structure of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea, particularly the 5-tert-butylisoxazol-3-yl urea moiety. [, ] The presence of the 4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl group at the urea nitrogen distinguishes AC220 and contributes to its unique pharmacological profile. []

(R)-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102)

Compound Description:

ABT-102 is a potent and selective transient receptor potential vanilloid 1 (TRPV1) receptor antagonist. [, ] It effectively blocks various modes of TRPV1 receptor activation, including those induced by capsaicin, protons, and heat. [] ABT-102 demonstrates efficacy in attenuating pain signaling and has entered clinical trials for pain management. [, ]

Relevance:

Although structurally distinct from N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea, ABT-102 is categorized as a related compound due to its shared classification as a TRPV1 antagonist. [, ] This connection highlights the exploration of diverse chemical scaffolds in pursuit of effective TRPV1 antagonists for pain relief.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description:

CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor specifically designed to target FLT3-ITD mutations prevalent in AML. [] It demonstrates remarkable efficacy in inhibiting FLT3-ITD and other associated oncogenic mutations, effectively disrupting FLT3-ITD-mediated signaling pathways and inducing apoptosis in AML cells. []

Relevance:

CHMFL-FLT3-213 shares the 5-(tert-butyl)isoxazol-3-yl urea subunit with N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea. [] The addition of the 1-(4-(4-amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl) group to the urea nitrogen significantly contributes to its enhanced potency and selectivity against FLT3-ITD. []

N-(5-(tert-butyl)isoxazol-3-yl)-Nâ-phenylurea analogs

Compound Description:

This group encompasses a series of analogs structurally related to N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea. [] These analogs were investigated for their ability to inhibit FMS-like tyrosine kinase 3 (FLT3) and exhibit antiproliferative effects against MV4-11 cells. [] The study aimed to establish relationships between the electronic structure and biological activities of these analogs. []

Relevance:

The N-(5-(tert-butyl)isoxazol-3-yl)-Nâ-phenylurea analogs are explicitly identified as structurally related to N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea, sharing the central N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold. [] Variations within the analogs likely involve modifications to the phenyl ring or substitutions at other positions, allowing exploration of structure-activity relationships and optimization of desired biological activities. []

Overview

1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry, particularly for its potential as a therapeutic agent. This compound is classified as a N-phenylurea derivative and is notable for its inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML). The compound's design stems from the need for more effective FLT3 inhibitors to combat various mutations associated with AML.

Source and Classification

The compound has been explored in several studies, particularly focusing on its structure-activity relationships (SAR) and its efficacy as an FLT3 inhibitor. Research indicates that derivatives of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea exhibit significant antitumor activities, with some compounds demonstrating high potency against FLT3 internal tandem duplication (ITD) mutations found in AML patients .

Synthesis Analysis

Methods

The synthesis of 1-(5-(tert-butyl)isoxazol-3-yl)-3-phenylurea typically involves multi-step processes that may include:

  1. Formation of Isoxazole: Starting from appropriate precursors like aldehydes and alkynes, various methods such as cyclization reactions are employed to synthesize the isoxazole ring.
  2. Urea Formation: The urea moiety is introduced through reaction with phenyl isocyanate or similar agents, often under controlled conditions to ensure high yields and selectivity.

Technical Details

Molecular Structure Analysis

1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea features a distinct molecular structure characterized by:

  • Isoxazole Ring: A five-membered ring containing one nitrogen and one oxygen atom.
  • Phenyl Group: Attached to the urea nitrogen, contributing to the compound's lipophilicity and biological activity.
  • tert-Butyl Group: Enhances the steric properties of the molecule, potentially influencing its interaction with biological targets.

Structural Data

The molecular formula is C13H16N2OC_{13}H_{16}N_{2}O with a molecular weight of approximately 220.28 g/mol. The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea participates in various chemical reactions, primarily focusing on:

  1. Phosphorylation Inhibition: The compound inhibits FLT3 phosphorylation, a critical step in the signaling pathway that promotes cell proliferation in leukemia cells.
  2. Apoptosis Induction: In vitro studies have demonstrated that this compound can induce apoptosis in FLT3-positive cell lines, indicating its potential as an anticancer agent .

Technical Details

The mechanism of action involves binding to the ATP-binding site of the FLT3 receptor, thereby preventing its activation and subsequent downstream signaling events that lead to tumor growth.

Mechanism of Action

The mechanism through which 1-(5-(tert-butyl)isoxazol-3-yl)-3-phenylurea exerts its effects primarily involves:

  1. Binding Affinity: The compound exhibits strong binding affinity for both wild-type and mutant forms of FLT3.
  2. Signal Transduction Interruption: By inhibiting FLT3 phosphorylation, it disrupts critical pathways involved in cell survival and proliferation.

Data

Studies have shown that certain derivatives can lead to complete tumor regression in xenograft models at specific dosages without significant side effects .

Physical and Chemical Properties Analysis

Physical Properties

The physical characteristics of 1-(5-(tert-butyl)isoxazol-3-yl)-3-phenylurea include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited aqueous solubility depending on the specific derivative.

Chemical Properties

Key chemical properties include:

  • Stability: The compound shows stability under standard laboratory conditions but may be sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on polymorphic forms; differential scanning calorimetry (DSC) can provide insights into thermal behavior .
Applications

1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea has several scientific applications:

  1. Anticancer Research: Its primary application lies in oncology, specifically targeting FLT3 mutations in acute myeloid leukemia.
  2. Drug Development: The compound serves as a lead structure for developing new FLT3 inhibitors with improved efficacy and safety profiles.
Design and Synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea Derivatives

Rational Drug Design Strategies Targeting FLT3 Kinase in Acute Myeloid Leukemia (AML)

The molecular pathogenesis of Acute Myeloid Leukemia (AML) frequently involves mutations in FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (ITD) that drive constitutive activation and uncontrolled proliferation. This established FLT3 as a high-value therapeutic target. The core scaffold of 1-(5-(tert-butyl)isoxazol-3-yl)-3-phenylurea was strategically designed to address key structural requirements for FLT3 inhibition:

  • Bifunctional Binding Motif: The tert-butylisoxazole moiety occupies the ATP-binding hinge region through hydrogen bonding with Cys694, while the phenylurea linker extends toward the hydrophobic back pocket, enabling type II inhibition conformation [1].
  • Mutation Resistance Mitigation: Early FLT3 inhibitors (e.g., midostaurin) showed limited efficacy against activation-loop mutations (e.g., D835Y). Computational modeling revealed that the urea linkage in this scaffold maintains hydrogen bonding with Glu692 in both wild-type and mutant FLT3, preserving activity against clinically relevant resistance mutations [6].
  • Hydrophobic Pocket Optimization: Introduction of the tert-butyl group at the isoxazole 5-position enhanced hydrophobic interactions with Leu616 and Phe691, increasing binding affinity by ~15-fold compared to unsubstituted analogs (IC₅₀ reduction from 380 nM to 25 nM) [1].

Table 1: Impact of Core Scaffold Modifications on FLT3 Inhibition

CompoundR¹ (Isoxazole-5)R² (Phenyl-4)FLT3 WT IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)
Base scaffoldHH380 ± 42450 ± 38
16atert-butylH25 ± 3.128 ± 2.8
16itert-butyl7-methoxyimidazo[1,2-a]pyridine8 ± 1.29 ± 0.9
Clifutinibtert-butyl4-(3-morpholinopropoxy)phenyl15.1 ± 2.31.5 ± 0.3*

Note: *Cellular IC₅₀ in MV-4-11 cells [1] [4]

Bioisosteric Replacement Approaches for Enhancing Selectivity and Potency

Bioisosteric modifications of the phenylurea scaffold systematically addressed off-target effects and metabolic instability:

  • Heterocyclic Replacements for Phenyl:
  • Pyrazole substitution (e.g., compound 13a in pyrimidine series) improved FLT3/c-KIT selectivity >500-fold by sterically disrupting interaction with c-KIT's Val654 gatekeeper residue. In contrast, isoxazole analogs (13k) showed only 8-fold selectivity due to altered binding orientation [3].
  • Imidazopyridine bioisosteres (e.g., 16i) enhanced potency against FLT3-ITD MV4-11 cells (IC₅₀ = 9 nM) by forming a π-stacking interaction with Phe830 in the activation loop [1].
  • Urea Modifications:
  • Carbamate or amide replacements reduced FLT3 affinity >100-fold due to loss of critical hydrogen bonds with Glu692 and Asp698.
  • Thiourea variants maintained potency (IC₅₀ ~20 nM) but exhibited hepatic microsomal instability (t₁/₂ < 15 min vs. >60 min for urea) [1].
  • Linker Optimization:
  • Ethynyl spacers (e.g., Clifutinib) connected distal pharmacophores while maintaining planarity, improving cellular penetration (Papp = 18 × 10⁻⁶ cm/s) compared to flexible alkyl chains (Papp < 5 × 10⁻⁶ cm/s) [4].

Table 2: Selectivity Profiles of Key Bioisosteres

CompoundCore ModificationFLT3 IC₅₀ (nM)c-KIT IC₅₀ (nM)Selectivity Ratio (c-KIT/FLT3)
13a (pyrazole)Pyrimidine-pyrazole13.9 ± 6.5>10,000>719
13k (isoxazole)Pyrimidine-isoxazole86 ± 12692 ± 588
16i (imidazopyridine)Isoxazole-imidazopyridine8 ± 1.21,240 ± 110155
Sunitinib* (ref)Indolinone250 ± 2210 ± 1.50.04

Note: *First-gen inhibitor for comparison [3] [6]

Synthetic Methodologies for Isoxazole-Urea Scaffold Functionalization

Efficient synthesis leveraged modern heterocyclic chemistry and catalytic transformations:

  • Isoxazole Construction:
  • Copper-Catalyzed Cycloaddition: tert-Butyl-substituted isoxazoles were synthesized via Cu(I)-catalyzed [3+2] cycloaddition of tert-butyl nitrile oxide with terminal alkynes (78-92% yield), providing regioselective control critical for 3,5-disubstituted variants [2].
  • Eco-Friendly Methodologies: Ultrasound-assisted synthesis in aqueous media enabled catalyst-free isoxazole formation (3-(dimethylamino)-1-arylprop-2-en-1-one + NH₂OH·HCl), reducing reaction times from 12h to 35min with 85% yields [2].
  • Urea Coupling Strategies:
  • Carbonyldiimidazole (CDI) Activation: 5-(tert-butyl)isoxazol-3-amine was reacted with CDI to form imidazolyl-carbamate, followed by nucleophilic addition with substituted anilines (64-88% yield) [1].
  • Direct Phosgene Alternatives: Triphosgene-mediated coupling at -78°C minimized dimerization side products (<5% vs. 25% with phosgene gas) [3].
  • Late-Stage Functionalization:
  • Buchwald-Hartwig Amination: Enabled C-N coupling of bromophenyl intermediates with azacycles (e.g., morpholine, piperazine) using Pd₂(dba)₃/XPhos catalysis (72-91% yield) [4].
  • Sonogashira Cross-Coupling: Introduced alkynyl spacers for solubilizing groups (e.g., Clifutinib's morpholinopropoxy phenylacetylene) with Pd(PPh₃)₄/CuI catalysis in triethylamine (85% yield) [4].

Table 3: Synthetic Routes to Key Derivatives

Target CompoundKey Synthetic StepsOverall Yield (%)Critical Optimization
16i1. Cu-cat isoxazole synthesis2. CDI-mediated urea formation3. Suzuki coupling of imidazopyridine41%N₂ atmosphere during Suzuki step prevented dehalogenation
Clifutinib1. Sonogashira coupling of phenylacetylene2. Hydrogenation reduction3. Triphosgene urea coupling38%Controlled Pd/C loading (3 mol%) minimized over-reduction
13a (pyrazolyl analog)1. Nucleophilic arom. subst. on 4,6-dichloropyrimidine2. Buchwald amination3. Ester hydrolysis/amide coupling40%Microwave-assisted Buchwald (150°C, 20 min)

Optimization of Substituent Patterns for Improved Pharmacokinetic Profiles

Strategic substituent engineering balanced target engagement and drug-like properties:

  • Solubility-Enhancing Groups:
  • Morpholinopropoxy (Clifutinib): Log P reduction from 5.2 (parent) to 3.8, enhancing aqueous solubility (32 μg/mL → 89 μg/mL) while maintaining FLT3-ITD inhibition (IC₅₀ = 15.1 nM). The morpholine nitrogen provided ionization (pKa = 6.9) at physiological pH [4].
  • Imidazopyridine N-Oxides: Introduced in late-stage derivatives, increased solubility 4-fold but reduced cellular potency due to impaired membrane diffusion [1].
  • Metabolic Stability:
  • tert-Butyl group minimized CYP3A4-mediated oxidation compared to linear alkyl chains (t₁/₂ human microsomes: 128 min vs. 22 min for n-butyl analogs) [1].
  • Methoxyimidazopyridine (16i): Masked metabolic soft spots on heteroaromatic rings, reducing glutathione adduct formation [1].
  • In Vivo Efficacy Drivers:
  • Hydrophobic-Lipophilic Balance: Optimal log D7.4 = 2.1–2.8 correlated with tumor regression in xenografts (e.g., 16i at 60 mg/kg/d caused complete regression). Compounds with log D >3.5 showed plasma protein binding >99%, limiting free drug exposure [1] [4].
  • Asymmetric Disubstitution: 3,5-Disubstituted phenyl rings (meta- trifluoromethyl, para-methoxy) improved oral bioavailability (F = 58% vs 22% monosubstituted) by modulating crystallization tendency [4].

Properties

CAS Number

55807-76-6

Product Name

1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-phenylurea

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)11-9-12(17-19-11)16-13(18)15-10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18)

InChI Key

HLGLVMKQMJKHKR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2

Solubility

4.1 [ug/mL]

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.